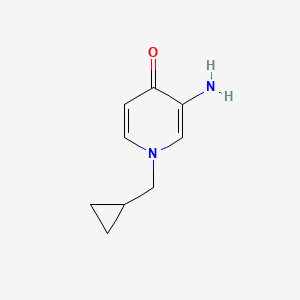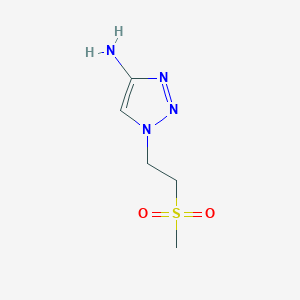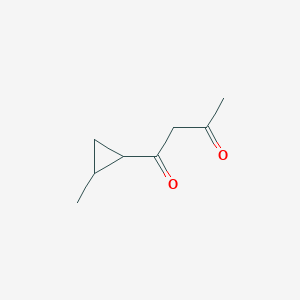![molecular formula C24H14N2 B13078205 Tribenzo[a,c,h]phenazine CAS No. 215-29-2](/img/structure/B13078205.png)
Tribenzo[a,c,h]phenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzo[a,c,h]phenazine is a polycyclic aromatic hydrocarbon with a complex structure consisting of three benzene rings fused to a phenazine core. This compound is known for its unique electronic properties and has garnered interest in various fields of scientific research, including organic electronics and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribenzo[a,c,h]phenazine can be synthesized through several methods. One common approach involves the palladium-catalyzed C–N bond-forming amination reaction. This method has been employed to synthesize various derivatives of this compound, yielding good results . The reaction typically involves the use of palladium catalysts, amines, and appropriate solvents under controlled conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tribenzo[a,c,h]phenazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Tribenzo[a,c,h]phenazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of tribenzo[a,c,h]phenazine involves its interaction with molecular targets and pathways within cells. Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic applications. In biological systems, it can interact with cellular components, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[a,c]phenazine: Another phenazine derivative with similar electronic properties.
Tribenzo[a,c,i]phenazine: A closely related compound with slight structural differences.
Phenazine: The parent compound of the phenazine family, known for its diverse biological activities.
Uniqueness
Tribenzo[a,c,h]phenazine is unique due to its specific arrangement of benzene rings and phenazine core, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for electronic applications.
Propriétés
Numéro CAS |
215-29-2 |
|---|---|
Formule moléculaire |
C24H14N2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
15,26-diazahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C24H14N2/c1-2-8-16-15(7-1)13-14-21-22(16)26-24-20-12-6-4-10-18(20)17-9-3-5-11-19(17)23(24)25-21/h1-14H |
Clé InChI |
MAOGUGQCDLRFTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C4C5=CC=CC=C5C6=CC=CC=C6C4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)

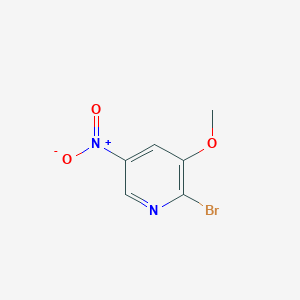
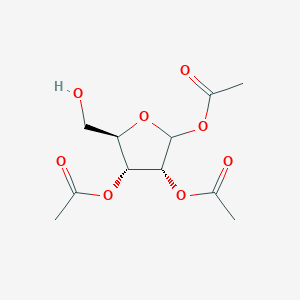

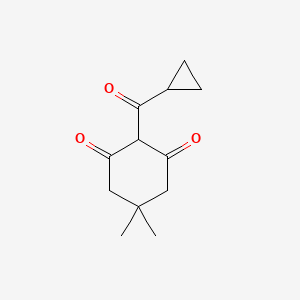

![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)
